molecular formula C4H2F6O2 B1371289 2,2,3,4,4,4-Hexafluorobutyric acid CAS No. 379-90-8

2,2,3,4,4,4-Hexafluorobutyric acid

Cat. No.: B1371289
CAS No.: 379-90-8
M. Wt: 196.05 g/mol
InChI Key: AZLUIEGTKBIKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,4,4,4-Hexafluorobutyric acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₂ and a molecular weight of 196.05 g/mol . It is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms. This compound is primarily used in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

2,2,3,4,4,4-Hexafluorobutyric acid plays a significant role in various biochemical reactions. It is known to interact with calcium ions, which can influence its activity and stability. The compound’s ability to bind to calcium ions suggests that it may interact with calcium-dependent enzymes and proteins, potentially affecting their function. Additionally, this compound is used as a polymerization initiator, indicating its involvement in reactions that form cationic polymers. This interaction with biomolecules highlights its importance in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are notable. It has been shown to cause irritation upon contact with skin or eyes, indicating its potential cytotoxicity. In terms of cellular function, this compound may influence cell signaling pathways and gene expression by interacting with calcium ions and other biomolecules. This interaction can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. Its ability to bind to calcium ions suggests that it may inhibit or activate calcium-dependent enzymes, thereby affecting biochemical pathways. Additionally, the compound’s reactivity allows it to fragment proteins and nucleic acids, which can lead to changes in gene expression and protein function. These molecular interactions highlight the compound’s role in modulating biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains chemically stable over extended periods, making it a reliable reagent for biochemical experiments. Its reactivity may lead to gradual degradation, which could affect its efficacy in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxicity and influence biochemical pathways without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as irritation and potential damage to tissues. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to calcium ion binding and polymerization reactions. The compound’s interaction with calcium ions suggests that it may influence calcium-dependent metabolic processes, potentially affecting metabolic flux and metabolite levels. Additionally, its role as a polymerization initiator indicates its involvement in pathways that form cationic polymers, further emphasizing its significance in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to bind to calcium ions may also play a role in its transport and distribution, as calcium-binding proteins could facilitate its movement within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, affecting its activity and function. For example, the compound’s ability to bind to calcium ions may target it to calcium-rich regions within cells, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,4,4,4-Hexafluorobutyric acid can be synthesized through various methods. One common approach involves the reaction of hexafluoropropylene oxide with carbon dioxide in the presence of a catalyst . The reaction typically occurs under high pressure and elevated temperatures to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,4,4,4-Hexafluorobutyric acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high stability and reactivity make it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O2/c5-1(4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLUIEGTKBIKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626970
Record name 3H-Perfluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379-90-8
Record name 3H-Perfluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4,4,4-Hexafluorobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

First, 9.1 g (50 mmol) of 2,2,3,4,4,4-hexafluorobutan-1-ol was dissolved in 40 ml of water, to which 14.7 g (50 mmol) of potassium dichromate and 17 ml of concentrated sulfuric acid, and the mixture was heated at 100° C. for 3 hours. After cooling, the reaction mixture was extracted with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to give 9.0 g of 2,2,3,4,4,4-hexafluorobutyric acid.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,4,4,4-Hexafluorobutyric acid
Reactant of Route 2
2,2,3,4,4,4-Hexafluorobutyric acid
Reactant of Route 3
Reactant of Route 3
2,2,3,4,4,4-Hexafluorobutyric acid
Reactant of Route 4
2,2,3,4,4,4-Hexafluorobutyric acid
Reactant of Route 5
2,2,3,4,4,4-Hexafluorobutyric acid
Reactant of Route 6
2,2,3,4,4,4-Hexafluorobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.